![molecular formula C13H15NO6 B1666401 4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid CAS No. 87896-53-5](/img/structure/B1666401.png)
4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid
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Overview
Description
A 58365 B is an angiotensin converting enzyme (ACE) inhibitor isolated from Streptomyces chromofuscus. It is used to treat hypertension and congestive heart failure.
Scientific Research Applications
Antibacterial Properties
A study by Ishikawa et al. (1989) synthesized derivatives of 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids, which includes compounds structurally related to 4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid. They found potent antibacterial activity against both gram-positive and -negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa (Ishikawa et al., 1989).
HIV Integrase Inhibition
A 2009 study by Xu et al. discussed the synthesis and anti-HIV integrase evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives. This research highlights the potential application of compounds related to 4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid in combating HIV (Xu et al., 2009).
Chemical Synthesis and Reactions
Kobayashi et al. (1972) and other researchers have explored the synthesis and reactions of various quinolizine derivatives, which are chemically related to 4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Kobayashi et al., 1972).
Fluorescent Indicators
Otten et al. (2001) developed new 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. This study suggests the potential use of structurally similar compounds in biomedical imaging and diagnostics (Otten et al., 2001).
properties
CAS RN |
87896-53-5 |
---|---|
Product Name |
4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid |
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
7-(2-carboxyethyl)-9-hydroxy-6-oxo-1,2,3,4-tetrahydroquinolizine-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO6/c15-10-6-7(4-5-11(16)17)12(18)14-8(10)2-1-3-9(14)13(19)20/h6,9,15H,1-5H2,(H,16,17)(H,19,20) |
InChI Key |
UJJUUOQJYAUBKD-UHFFFAOYSA-N |
SMILES |
C1CC(N2C(=C(C=C(C2=O)CCC(=O)O)O)C1)C(=O)O |
Canonical SMILES |
C1CC(N2C(=C(C=C(C2=O)CCC(=O)O)O)C1)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2H-Quinolizine-7-propanoic acid, 4-carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo- 4-carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid A 58365B A-58365B A58365B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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